molecular formula C11H16O7 B105141 1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose CAS No. 4594-52-9

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose

Cat. No.: B105141
CAS No.: 4594-52-9
M. Wt: 260.24 g/mol
InChI Key: QAGMBTAACMQRSS-UHFFFAOYSA-N
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Description

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose is a derivative of deoxyribose, a sugar molecule that is a key component of DNA. This compound is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 1, 3, and 5 of the deoxyribose molecule. It is commonly used in organic synthesis and as an intermediate in the preparation of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose can be synthesized from D-ribose through a series of chemical reactions. The process typically involves the following steps:

    Ketalization: D-ribose is first converted into a ketal derivative.

    Esterification: The ketal derivative is then esterified using acetic anhydride and pyridine to introduce the acetyl groups.

    Reduction: The esterified product undergoes reduction to remove the ketal protecting group.

    Hydrolysis and Acetylation: Finally, the product is hydrolyzed and acetylated to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex molecules.

    Biology: Employed in the study of DNA and RNA structures and functions.

    Medicine: Utilized in the development of antiviral and anticancer drugs.

    Industry: Applied in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose can be compared with other acetylated sugars and deoxyribose derivatives:

These comparisons highlight the unique acetylation pattern of this compound, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

(3,5-diacetyloxyoxolan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGMBTAACMQRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963465
Record name 1,3,5-Tri-O-acetyl-2-deoxypentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4594-52-9
Record name NSC138278
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Tri-O-acetyl-2-deoxypentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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